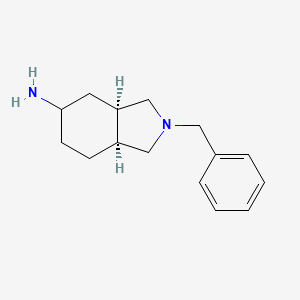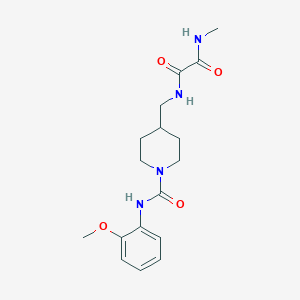
N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-methyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been utilized in the synthesis of related compounds . Another method includes the cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The molecular formula of this compound is C21H25N5O4. The molecular weight is 411.462.Chemical Reactions Analysis
The compound may be involved in various chemical reactions. For instance, it might be used in the catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2– homologation .Aplicaciones Científicas De Investigación
Molecular Interaction Studies
Research by Shim et al. (2002) explores the molecular interactions of a structurally similar antagonist with the CB1 cannabinoid receptor. This study provides insights into the conformational analysis and pharmacophore models for cannabinoid receptor ligands, which could be relevant for understanding the binding and activity of N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-methyloxalamide at similar receptors (Shim et al., 2002).
Sigma Receptor Binding and Antiproliferative Activity
Berardi et al. (2005) investigated the binding affinity and selectivity of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl) derivatives, which have structural similarities, at sigma receptors. These compounds demonstrated antiproliferative activity, suggesting their potential in tumor research and therapy, a finding that could be extrapolated to related compounds like N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-methyloxalamide (Berardi et al., 2005).
Neuropharmacological Applications
Malawska et al. (2005) synthesized compounds including 1-[3-(4-arylpiperazinyl-1-yl)-2-(N-alkylcarbamoyloxy)propyl]-pyrrolidin-2-one derivatives and evaluated their neuropharmacological activities such as antiarrhythmic and antihypertensive effects. These findings highlight the potential application of N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-methyloxalamide in similar pharmacological contexts (Malawska et al., 2005).
Orexin Receptor Mechanisms and Binge Eating
Piccoli et al. (2012) studied GSK1059865, a compound with structural similarities, as a selective OX1R antagonist in a binge eating model. This research could be relevant for understanding the potential role of N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-methyloxalamide in modulating orexin receptor mechanisms and related disorders (Piccoli et al., 2012).
5-HT1B/1D Receptor Antagonism
Roberts et al. (1998) explored the effects of SB-224289, a 5-HT1B receptor antagonist, on serotonin levels in various brain regions. This research may inform the potential neurochemical impacts of N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-methyloxalamide in similar receptor interactions (Roberts et al., 1998).
Propiedades
IUPAC Name |
N'-[[1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl]methyl]-N-methyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4/c1-18-15(22)16(23)19-11-12-7-9-21(10-8-12)17(24)20-13-5-3-4-6-14(13)25-2/h3-6,12H,7-11H2,1-2H3,(H,18,22)(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBRAMVJYHQTQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC1CCN(CC1)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-methyloxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(cyclohexylamino)-N-[(diphenylmethylene)amino]propanamide](/img/structure/B2844432.png)
![(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2844433.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,6-dimethoxybenzamide](/img/structure/B2844438.png)
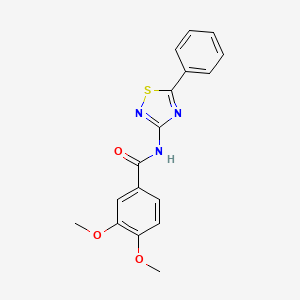
![Ethyl 3-(3-azabicyclo[4.2.1]nonan-3-ylsulfonyl)propanoate](/img/structure/B2844440.png)
![2-(thiophen-3-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2844441.png)
![4-Bromo-2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol](/img/structure/B2844442.png)
![5-Chloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]pyrimidin-2-amine](/img/structure/B2844443.png)
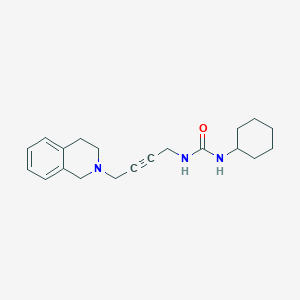
![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2844447.png)
![(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2844449.png)
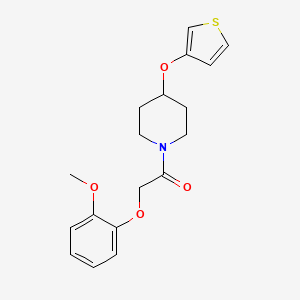
![5-Fluoro-4-[4-(1-methylimidazol-2-yl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2844452.png)
